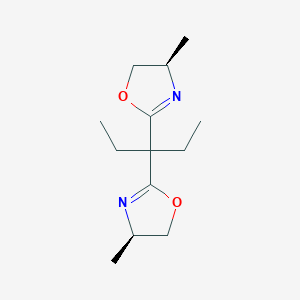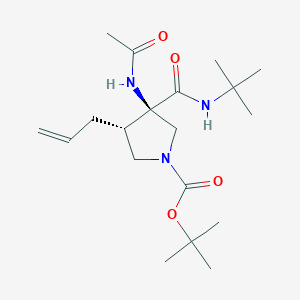
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate" is a pyrrolidine derivative, where pyrrolidine is a five-membered nitrogen-containing heterocycle. This compound is distinguished by its specific arrangement of functional groups, including tert-butyl, acetamido, and allyl moieties, which impart unique chemical and physical properties. The stereochemistry of the molecule, indicated by (3R,4S), contributes to its biological and chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves several steps, typically starting from a readily available pyrrolidine precursor:
Protection of Amino Group: : The pyrrolidine starting material is first protected to prevent unwanted reactions at the amino group
Alkylation: : The protected pyrrolidine undergoes alkylation at the 3 and 4 positions using allyl bromide under basic conditions, facilitating the formation of the allyl group.
Acetamido Group Introduction: : The acetamido group is introduced through acylation using acetic anhydride or acetyl chloride.
Deprotection: : The final step involves deprotection to yield the desired compound in its active form.
Industrial Production Methods
Industrial production methods of this compound scale up the laboratory procedures. Optimizations often include continuous flow reactions to enhance yield and reduce reaction times. Catalysts may be employed to improve selectivity and efficiency. The purification process involves crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the allyl group, forming epoxides or diols.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to corresponding alcohols.
Substitution: : The compound undergoes nucleophilic substitution reactions at positions facilitated by the electron-donating or withdrawing groups.
Common Reagents and Conditions
Oxidation: : Manganese dioxide, potassium permanganate, and hydrogen peroxide are common oxidants.
Reduction: : Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: : Conditions often involve nucleophiles like halides, with solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The products vary depending on the type of reaction. Oxidation might yield epoxides, reduction might give alcohols, and substitution can introduce various functional groups, altering the chemical landscape of the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in studying reaction mechanisms due to its unique functional groups.
Biology
In biology, it acts as a precursor or inhibitor in enzyme studies. Its specific stereochemistry aids in the investigation of enzyme-substrate interactions.
Medicine
Pharmacologically, derivatives of this compound are researched for their potential therapeutic benefits, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound is used in material science for the development of polymers and resins with specific properties. Its unique structure makes it valuable in creating materials with high durability and resistance.
Wirkmechanismus
The mechanism by which rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate exerts its effects typically involves interactions with biological macromolecules like proteins or nucleic acids. It may act as an enzyme inhibitor or a ligand, binding to specific sites and altering the biological pathways. The tert-butyl and acetamido groups are critical for binding specificity and affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rel-(3R,4S)-tert-Butyl 3-acetamido-4-phenylpyrrolidine-1-carboxylate
rel-(3R,4S)-tert-Butyl 3-benzamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(methylcarbamoyl)pyrrolidine-1-carboxylate
Unique Features
Compared to similar compounds, rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has unique features due to its tert-butyl and allyl groups. These groups not only affect the chemical reactivity but also influence biological activity and binding properties. This makes the compound stand out in applications where specific interaction profiles are required.
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-9-10-14-11-22(16(25)26-18(6,7)8)12-19(14,20-13(2)23)15(24)21-17(3,4)5/h9,14H,1,10-12H2,2-8H3,(H,20,23)(H,21,24)/t14-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNFRMXIQNDKLS-LIRRHRJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CN(CC1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@]1(CN(C[C@@H]1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
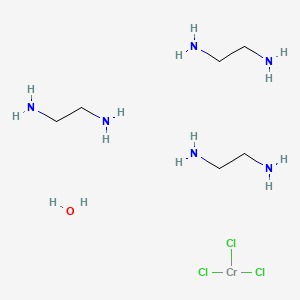
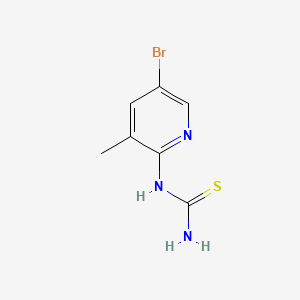
![potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide](/img/structure/B8208407.png)
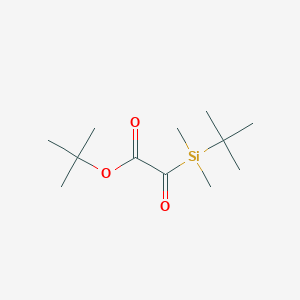
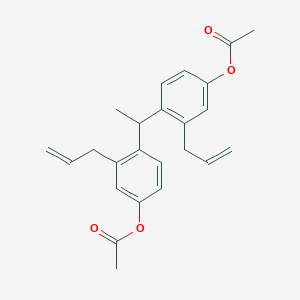
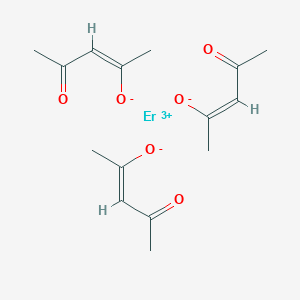
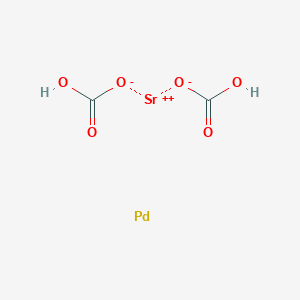
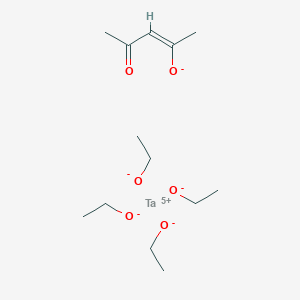
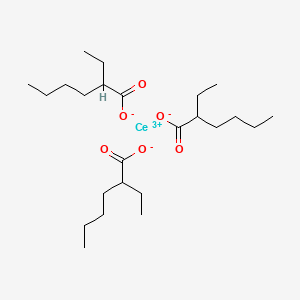
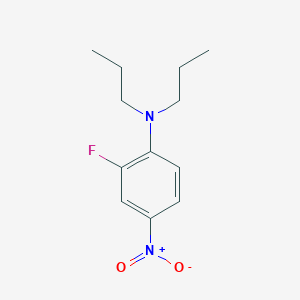
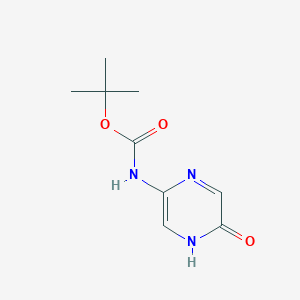
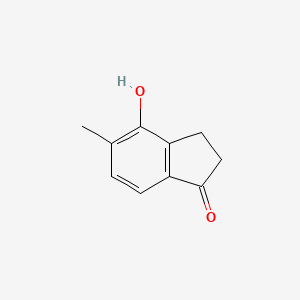
![(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid](/img/structure/B8208465.png)
